molecular formula C17H25FN2O2 B2788692 tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate CAS No. 1713164-10-3

tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate

Cat. No.: B2788692
CAS No.: 1713164-10-3
M. Wt: 308.397
InChI Key: BAGWEWPBGJWFBL-UHFFFAOYSA-N
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Description

Tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl ester group, an amino group, and a fluorobenzyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring

Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate serves as a versatile intermediate for the synthesis of various pharmaceuticals and fine chemicals. Its structural complexity and functional groups make it a valuable building block for constructing more complex molecules.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorobenzyl group can interact with biological targets, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its activity against various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: Beyond pharmaceuticals, this compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable compound in various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with receptors, enzymes, or other proteins.

Comparison with Similar Compounds

  • tert-Butyl 4-aminobenzoate

  • 4-(3-fluorobenzyl)piperidine

  • tert-Butyl 4-aminopiperidine-1-carboxylate

Uniqueness: Tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate stands out due to its unique combination of functional groups, which provides it with distinct chemical properties and reactivity compared to similar compounds. Its fluorobenzyl group, in particular, offers unique interactions with biological targets, making it a valuable compound in pharmaceutical research.

Properties

IUPAC Name

tert-butyl 4-amino-4-[(3-fluorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-9-7-17(19,8-10-20)12-13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGWEWPBGJWFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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